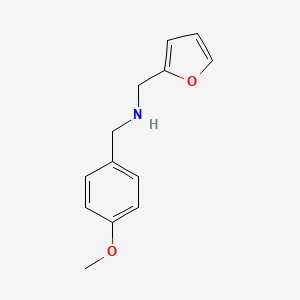

Furan-2-ylmethyl-(4-methoxy-benzyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCLTNSLLMYDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355123 | |

| Record name | Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225236-03-3 | |

| Record name | Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data for Furan-2-ylmethyl-(4-methoxy-benzyl)-amine

An In-depth Technical Guide to the Spectroscopic Characterization of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine

This document provides a detailed predictive analysis and guide to the spectroscopic characterization of this compound. Designed for researchers, chemists, and drug development professionals, this guide synthesizes foundational spectroscopic principles with data from analogous structures to offer a robust framework for identifying and confirming the molecular structure of the title compound.

Introduction: The Molecular Blueprint

This compound is a secondary amine incorporating two key heterocyclic and aromatic scaffolds: a furan ring and a methoxy-substituted benzene ring. The elucidation of its structure is paramount for ensuring purity, understanding its chemical properties, and advancing its applications in medicinal chemistry or materials science. This guide outlines the expected outcomes from primary spectroscopic techniques—NMR, IR, Mass Spectrometry, and UV-Vis—providing the rationale behind the predictions and the experimental protocols to obtain them.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy stands as the cornerstone of molecular structure elucidation, offering unparalleled insight into the atomic connectivity and chemical environment of a molecule. For this compound, a combination of ¹H and ¹³C NMR provides a definitive fingerprint.

Expertise & Rationale: Experimental Design

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a standard choice for moderately polar organic compounds of this nature due to its excellent dissolving power and relatively clean spectral window. Tetramethylsilane (TMS) is used as the internal standard (δ = 0.00 ppm) for universal referencing. A standard 400 or 500 MHz spectrometer is sufficient to resolve the expected signals with high clarity.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of CDCl₃.

-

Standard Addition: Add a small drop of TMS to the solution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Subsequently, acquire a broadband proton-decoupled ¹³C NMR spectrum. For deeper analysis, 2D experiments like COSY and HSQC can be employed to confirm proton-proton and proton-carbon correlations, respectively.

Authoritative Grounding: Predicted Spectral Data

The following predictions are based on established chemical shift principles and comparative analysis of structurally similar compounds, such as N-(furan-2-ylmethyl)aniline and N-benzyl-4-methoxyaniline.[1]

Caption: Labeled structure of the target molecule.

¹H NMR (400 MHz, CDCl₃) Predicted Data

| Label | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale / Comparison |

| H-N | 1.5 - 2.5 | Broad Singlet | 1H | Exchangeable proton, typical for secondary amines. |

| H1 | ~3.80 | Singlet | 2H | Methylene protons adjacent to furan and amine. Similar to CH₂ in N-(furan-2-ylmethyl)aniline (~4.2 ppm) but shifted upfield by the benzyl group.[1] |

| H6 | ~3.70 | Singlet | 2H | Methylene protons adjacent to benzene ring and amine. Similar to CH₂ in N-benzyl-4-methoxyaniline (~4.2 ppm).[1] |

| H13 | ~3.80 | Singlet | 3H | Methoxy group protons. Very characteristic shift, see N-benzyl-4-methoxyaniline (OCH₃ at ~3.7 ppm).[1] |

| H8, H12 | ~7.25 | Doublet (J≈8 Hz) | 2H | Aromatic protons ortho to the CH₂ group on the methoxy-benzyl ring. |

| H9, H11 | ~6.85 | Doublet (J≈8 Hz) | 2H | Aromatic protons meta to the CH₂ group, strongly shielded by the methoxy group. See N-benzyl-4-methoxyaniline (~6.7 ppm).[1] |

| H4 | ~7.35 | Doublet (J≈1 Hz) | 1H | Furan proton adjacent to the oxygen (C4-H). |

| H3 | ~6.30 | Doublet of Doublets (J≈3, 1 Hz) | 1H | Furan proton at C3. |

| H5 | ~6.20 | Doublet (J≈3 Hz) | 1H | Furan proton adjacent to the methylene group (C5-H). |

¹³C NMR (100 MHz, CDCl₃) Predicted Data

| Label | Predicted Shift (δ, ppm) | Rationale / Comparison |

| C1 | ~42-45 | Aliphatic CH₂ next to furan ring. Compare to N-(furan-2-ylmethyl)aniline (~41.5 ppm).[1] |

| C6 | ~48-51 | Aliphatic CH₂ next to benzene ring. Compare to N-benzyl-4-methoxyaniline (~49.3 ppm).[1] |

| C13 | ~55.3 | Methoxy carbon, highly characteristic. Compare to N-benzyl-4-methoxyaniline (~55.8 ppm).[1] |

| C9, C11 | ~114.0 | Benzene carbons ortho to the methoxy group. |

| C8, C12 | ~129.0 | Benzene carbons meta to the methoxy group. |

| C7 | ~131-133 | Quaternary benzene carbon attached to CH₂. |

| C10 | ~159.0 | Quaternary benzene carbon attached to OCH₃. Compare to N-benzyl-4-methoxyaniline (~152.2 ppm, value may vary).[1] |

| C5 | ~107-108 | Furan carbon adjacent to CH₂. |

| C3 | ~110.3 | Furan carbon beta to the oxygen. |

| C4 | ~142.1 | Furan carbon alpha to the oxygen. |

| C2 | ~152-154 | Quaternary furan carbon attached to CH₂. |

Part 2: Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, serving as a crucial quality control check.

Expertise & Rationale: Experimental Design

Attenuated Total Reflectance (ATR) is the method of choice for routine analysis. It requires no sample preparation beyond placing a small amount of the solid or liquid sample onto the ATR crystal, making it highly efficient and reproducible.

Protocol: ATR-FTIR Data Acquisition

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the compound directly onto the crystal.

-

Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Authoritative Grounding: Predicted IR Absorptions

The following table outlines the expected vibrational frequencies based on the molecule's functional groups. These predictions are informed by standard IR correlation tables and data from the NIST Chemistry WebBook for related structures.[2][3][4]

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 (weak) | N-H Stretch | Secondary Amine |

| 3100 - 3150 | C-H Aromatic/Furan Stretch | Ar-H & Furan-H |

| 2850 - 3000 | C-H Aliphatic Stretch | CH₂ (Methylene) & CH₃ (Methoxy) |

| ~1610, ~1510, ~1460 | C=C Aromatic Ring Stretch | Benzene Ring |

| ~1245 (strong) | C-O Asymmetric Stretch | Aryl Ether (Ar-O-CH₃) |

| ~1175 | C-N Stretch | Amine |

| ~1035 (strong) | C-O Symmetric Stretch | Aryl Ether (Ar-O-CH₃) & Furan C-O-C |

| ~830 (strong) | C-H Out-of-plane Bend | 1,4-disubstituted (para) Benzene |

Part 3: Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the molecule's structural components.

Expertise & Rationale: Experimental Design

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is the ideal technique. ESI is a soft ionization method that will readily protonate the basic nitrogen atom, yielding a strong signal for the molecular ion ([M+H]⁺) with minimal initial fragmentation. This allows for precise mass determination to confirm the elemental formula.

Protocol: HRMS-ESI Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct.

-

Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical value. If desired, induce fragmentation (MS/MS) to analyze daughter ions.

Authoritative Grounding: Predicted Mass Spectrum Data

Molecular Formula: C₁₃H₁₅NO₂ Monoisotopic Mass: 217.1103 g/mol Predicted [M+H]⁺ (Exact Mass): 218.1176

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. The benzylic and allylic-type C-N bonds are prone to cleavage.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Predicted Key Fragments

| m/z (Monoisotopic) | Proposed Fragment Ion | Notes |

| 218.1176 | [C₁₃H₁₆NO₂]⁺ | Molecular ion ([M+H]⁺) |

| 121.0648 | [C₈H₉O]⁺ | 4-methoxybenzyl cation. A very stable and likely abundant fragment. |

| 96.0444 | [C₅H₆NO]⁺ | Furan-2-ylmethyliminium ion. |

| 81.0335 | [C₅H₅O]⁺ | Furfuryl cation, resulting from cleavage and rearrangement. |

Part 4: UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information on the conjugated electronic systems within the molecule.

Protocol: UV-Vis Data Acquisition

-

Solvent Blank: Use a spectroscopic grade solvent (e.g., ethanol or methanol) to record a baseline.

-

Sample Preparation: Prepare a very dilute solution of the compound in the chosen solvent.

-

Acquisition: Record the absorbance spectrum, typically from 200 to 400 nm.

Authoritative Grounding: Predicted UV-Vis Absorptions

The molecule contains two primary chromophores: the furan ring and the 4-methoxyphenyl system. These will give rise to π → π* transitions.

-

Furan Chromophore: Furan itself absorbs around 200-220 nm. The substitution may cause a slight bathochromic (red) shift.[5]

-

4-Methoxyphenyl Chromophore: Anisole (methoxybenzene) shows a primary absorption band around 220 nm and a secondary, broader band around 270-280 nm. The substitution pattern is expected to produce similar absorptions.

Predicted λ_max Values

| Predicted λ_max (nm) | Transition Type | Chromophore System |

| ~220-230 | π → π | Overlap of both systems |

| ~275-285 | π → π | 4-Methoxyphenyl system |

Conclusion

The collective application of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy provides a comprehensive and cross-validating toolkit for the structural confirmation of this compound. The predicted data herein serves as an expert benchmark for researchers. The ¹H and ¹³C NMR spectra will provide the definitive structural map, IR will confirm the presence of all key functional groups, high-resolution mass spectrometry will verify the elemental composition and key structural subunits, and UV-Vis spectroscopy will confirm the nature of the conjugated systems. Together, these techniques enable a confident and complete characterization of the target molecule.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Material.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS).

- National Institute of Standards and Technology. (n.d.). Furan. NIST Chemistry WebBook.

- Al-Masoudi, W. A., & Al-Amiedy, D. A. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 110-118.

- ChemicalBook. (n.d.). Furan(110-00-9) IR Spectrum.

- National Institute of Standards and Technology. (n.d.). Furan, 2-(methoxymethyl)-. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). Furan, 2-methoxy-. NIST Chemistry WebBook.

Sources

Chemical properties of N-(4-methoxybenzyl)furfurylamine

An In-depth Technical Guide to the Synthesis, Characterization, and Chemical Properties of N-(4-methoxybenzyl)furfurylamine

Foreword for the Researcher

N-(4-methoxybenzyl)furfurylamine stands as a molecule of significant interest, bridging the worlds of renewable biomass and established pharmaceutical scaffolding. Its structure unites furfurylamine, a derivative of the bio-based platform chemical furfural, with a 4-methoxybenzyl moiety, a common feature in pharmacologically active compounds.[1][2][3][4] While this specific secondary amine is not extensively documented in current literature, its potential as a versatile intermediate is clear.

This guide is structured not as a review of existing data, but as a forward-looking technical manual for the research scientist. It provides a robust, field-proven framework for its synthesis, a predictive analysis of its spectral characteristics for structural confirmation, and an expert evaluation of its expected reactivity and handling requirements. Every protocol is designed as a self-validating system, grounded in established chemical principles and analogous transformations documented in authoritative sources.

Proposed Synthesis via Reductive Amination

The most direct and efficient pathway to synthesize N-(4-methoxybenzyl)furfurylamine is through the reductive amination of furfural with 4-methoxybenzylamine. This one-pot reaction combines the formation of an imine intermediate with its immediate reduction to the target secondary amine, often preventing the formation of side products.[5][6]

Causality of Method Selection

Expertise & Experience: Reductive amination is a cornerstone of amine synthesis due to its high atom economy and operational simplicity. The reaction proceeds through an initial condensation of furfural (aldehyde) and 4-methoxybenzylamine (primary amine) to form a Schiff base (imine). This intermediate is highly susceptible to reduction but is often not isolated. The choice of a suitable reducing agent and catalyst is critical to favor the reduction of the C=N bond over the competing reduction of the furfural aldehyde group or the hydrogenation of the furan ring.[6][7] Catalysts like Raney Nickel or Rhodium on alumina have demonstrated high efficacy and selectivity in similar systems.[5][8]

Trustworthiness: The protocol's integrity is ensured by monitoring the reaction's progress via Thin-Layer Chromatography (TLC), which allows for the direct observation of the consumption of starting materials and the formation of the product. The purification via column chromatography ensures a high degree of purity for the final compound, which is essential for subsequent applications and accurate characterization.

Experimental Workflow: Synthesis

The following diagram outlines the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis of N-(4-methoxybenzyl)furfurylamine.

Step-by-Step Protocol

-

Reagent Preparation: In a high-pressure reaction vessel, dissolve furfural (1.0 eq) and 4-methoxybenzylamine (1.05 eq) in a suitable solvent such as 1,4-dioxane.[8]

-

Catalyst Addition: Under an inert atmosphere, add Raney Nickel catalyst (approx. 5-10% by weight of the limiting reactant).

-

Reaction Conditions: Seal the vessel, purge with hydrogen gas, and then pressurize to 2.0 MPa.[8] Begin vigorous stirring and heat the reaction mixture to 130°C.[8]

-

Monitoring: Monitor the reaction by periodically taking aliquots and analyzing via TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the furfural spot has been completely consumed (approx. 3 hours).[8][9]

-

Work-Up: After completion, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with additional solvent.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using silica gel column chromatography to obtain the pure N-(4-methoxybenzyl)furfurylamine.

Structural Elucidation and Predicted Spectroscopic Data

Confirming the identity and purity of a newly synthesized compound is paramount. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural determination.[10][11]

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure with key atoms numbered for spectral assignment.

Caption: Structure of N-(4-methoxybenzyl)furfurylamine with atom numbering.

Predicted Spectroscopic Data Summary

The following table summarizes the expected key signals for confirming the structure of the target molecule. These predictions are based on established chemical shift ranges and fragmentation patterns for similar functional groups.[12][13]

| Technique | Signal | Predicted Value and Description |

| ¹H NMR | Furan Protons (H3, H4, H3') | δ ≈ 6.2-7.4 ppm. Three distinct signals, complex splitting. |

| Benzyl CH₂ (H7) | δ ≈ 3.8 ppm. Singlet (or doublet if coupled to N-H). | |

| Furfuryl CH₂ (H5) | δ ≈ 3.7 ppm. Singlet (or doublet if coupled to N-H). | |

| Aromatic Protons (H9, H9', H10, H10') | δ ≈ 6.8-7.3 ppm. Two doublets (AA'BB' system). | |

| Methoxy CH₃ | δ ≈ 3.8 ppm. Sharp singlet, integration of 3H. | |

| Amine N-H (H6) | δ ≈ 1.5-2.5 ppm. Broad singlet, exchangeable with D₂O. | |

| ¹³C NMR | Furan Carbons (C2, C3, C4, C3') | δ ≈ 110-155 ppm. Four signals. |

| Benzyl CH₂ (C7) | δ ≈ 53 ppm. | |

| Furfuryl CH₂ (C5) | δ ≈ 45 ppm. | |

| Aromatic Carbons | δ ≈ 114-159 ppm. Four signals (C8, C9, C10, C8'). | |

| Methoxy CH₃ | δ ≈ 55 ppm. | |

| IR | N-H Stretch | ~3300-3400 cm⁻¹ (weak to medium, sharp). |

| C-H Stretch (Aromatic/Furan) | ~3000-3100 cm⁻¹. | |

| C-H Stretch (Aliphatic) | ~2850-2950 cm⁻¹. | |

| C=C Stretch (Aromatic/Furan) | ~1500-1600 cm⁻¹. | |

| C-O-C Stretch (Ether & Furan) | ~1250 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric). | |

| MS (EI) | Molecular Ion [M]⁺ | m/z = 217.11. |

| Key Fragments | m/z = 121 (methoxybenzyl cation), m/z = 96 (furfurylamine radical cation), m/z = 81 (furfuryl cation). |

Predicted Chemical Properties and Reactivity

The molecule's reactivity is dictated by its three primary functional components: the secondary amine, the furan ring, and the methoxy-substituted benzene ring.

-

Basicity and Salt Formation: The lone pair on the nitrogen atom (N6) imparts basic properties. The amine will readily react with acids to form ammonium salts, which can be useful for purification or formulation purposes.

-

N-Functionalization: As a secondary amine, the N-H proton can be substituted. It is susceptible to acylation with acid chlorides or anhydrides to form amides, and to alkylation with alkyl halides to form tertiary amines.

-

Furan Ring Chemistry: The furan ring is an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, though it is sensitive to strong acids. It is also susceptible to hydrogenation under more forcing conditions, which would saturate the ring to form a tetrahydrofurfuryl derivative. Furthermore, the diene system within the furan ring can participate in Diels-Alder reactions.

-

Benzyl Group Stability: The 4-methoxybenzyl group is generally stable. The methoxy group is an activating, ortho-para directing group for any potential electrophilic substitution on the benzene ring, though the furan ring is likely more reactive.

Potential Reactivity Pathways

Caption: Key predicted reaction pathways for the title compound.

Safety and Handling

Trustworthiness: As no specific Material Safety Data Sheet (MSDS) exists for N-(4-methoxybenzyl)furfurylamine, a conservative approach to handling is required, based on the known hazards of its precursors, furfurylamine and 4-methoxybenzylamine.

-

Furfurylamine: This precursor is flammable, corrosive, and toxic if swallowed, inhaled, or in contact with skin. It can cause severe skin and eye burns.[14][15][16][17]

-

4-Methoxybenzylamine: This precursor is also corrosive and causes severe skin burns and eye damage. It is noted as being air-sensitive.[18]

Inferred Hazard Profile & Handling Recommendations:

-

Route of Exposure: Assumed to be harmful or corrosive via all routes of exposure (inhalation, ingestion, skin/eye contact).

-

Personal Protective Equipment (PPE): All work should be conducted in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves (or other chemically resistant gloves), and chemical safety goggles. A face shield is recommended when handling larger quantities.[16][19]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[18][19]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials.[18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous organic chemicals.

References

-

ResearchGate. (2018). Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst | Request PDF. Available at: [Link]

-

LinkedIn. (2024). Understanding the Versatile Applications of Furfurylamine in Chemical Industries. Available at: [Link]

-

Royal Society of Chemistry. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry. Available at: [Link]

-

ResearchGate. Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. Available at: [Link]

-

Royal Society of Chemistry. Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o. Available at: [Link]

-

Royal Society of Chemistry. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75452, 4-Methoxybenzylamine. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

ResearchGate. Possible reaction path for the formation of furfurylamine under the.... Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 738562, (4-Fluoro-benzyl)-(4-methoxy-benzyl)-amine. Available at: [Link]

-

Wikipedia. Furfurylamine. Available at: [Link]

-

SciSpace. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. Catalysts. Available at: [Link]

-

ResearchGate. A broad spectrum of applications of furfuryl amine. Available at: [Link]

-

Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Applied Chemical Science. Available at: [Link]

-

Frontiers. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

MDPI. (2020). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3438, Furfurylamine. Available at: [Link]

-

YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. ChemComplete. Available at: [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

-

National Center for Biotechnology Information. (2008). NMR-spectroscopic analysis of mixtures: from structure to function. Journal of Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (2021). Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Journal of Chemical Education. Available at: [Link]

Sources

- 1. chemneo.com [chemneo.com]

- 2. Page loading... [guidechem.com]

- 3. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. sandermanpub.net [sandermanpub.net]

- 9. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]

- 10. youtube.com [youtube.com]

- 11. lehigh.edu [lehigh.edu]

- 12. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gcms.cz [gcms.cz]

- 14. fishersci.com [fishersci.com]

- 15. chempoint.com [chempoint.com]

- 16. biosynth.com [biosynth.com]

- 17. microchem.fr [microchem.fr]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to Furan-2-ylmethyl-(4-methoxy-benzyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2-ylmethyl-(4-methoxy-benzyl)-amine, with the CAS Number 225236-03-3, is a secondary amine that incorporates both a furan moiety and a substituted benzyl group.[1] The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, a structure that is a common pharmacophore in medicinal chemistry.[2][3] Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] The presence of the 4-methoxybenzyl group can also influence the molecule's lipophilicity and potential interactions with biological targets. This guide provides a comprehensive overview of its chemical properties, a likely synthetic route, and its potential in the field of drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| CAS Number | 225236-03-3 | |

| Molecular Formula | C13H15NO2 | |

| Molecular Weight | 217.26 g/mol | |

| IUPAC Name | N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)methanamine | |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Solubility | Soluble in common organic solvents like ethanol, ether, and acetone.[2] | Inferred from furan properties |

Synthesis

The most probable and industrially scalable method for the synthesis of this compound is through the reductive amination of furfural with 4-methoxybenzylamine.[4][5][6][7] This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, followed by its reduction to the target secondary amine.

Caption: Reductive Amination Workflow for the Synthesis of this compound.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve furfural (1.0 eq.) and 4-methoxybenzylamine (1.0-1.2 eq.) in a suitable solvent such as methanol or ethanol. The reaction can be stirred at room temperature. The formation of the imine can be monitored by techniques like TLC or NMR.

-

Reduction: Once the imine formation is complete or has reached equilibrium, a reducing agent is added to the reaction mixture. Common choices for this step include sodium borohydride (NaBH4), which is often used for its mildness and selectivity, or catalytic hydrogenation (H2 gas with a catalyst like Pd/C or Pt/C).[8] The reaction is typically stirred at room temperature until the reduction is complete.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization (Predicted)

| Data Type | Predicted Chemical Shifts (ppm) and Multiplicities |

| ¹H NMR | δ 7.20-7.30 (d, 2H, Ar-H), 6.80-6.90 (d, 2H, Ar-H), 7.35 (m, 1H, furan-H), 6.30 (m, 1H, furan-H), 6.20 (m, 1H, furan-H), 3.75 (s, 3H, -OCH3), 3.70 (s, 2H, Ar-CH2-N), 3.65 (s, 2H, furan-CH2-N), 1.5-2.5 (br s, 1H, -NH). |

| ¹³C NMR | δ 158.5 (Ar-C-O), 153.0 (furan-C-O), 142.0 (furan-CH), 132.0 (Ar-C), 129.0 (Ar-CH), 114.0 (Ar-CH), 110.0 (furan-CH), 107.0 (furan-CH), 55.0 (-OCH3), 52.0 (Ar-CH2-N), 45.0 (furan-CH2-N). |

Potential Applications in Drug Development

The furan nucleus is a versatile scaffold found in numerous biologically active compounds.[3] Its derivatives have been reported to possess a wide array of pharmacological activities, making this compound a molecule of interest for screening in various therapeutic areas.

Caption: Potential Pharmacological Activities of Furan-based Compounds.

-

Antimicrobial Activity: Furan derivatives have been extensively studied for their antibacterial and antifungal properties.[2] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

-

Anti-inflammatory Effects: Some furan-containing compounds have demonstrated anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).[2]

-

Anticancer Potential: The furan scaffold has been incorporated into molecules designed as anticancer agents, with some derivatives showing cytotoxic effects against various cancer cell lines.[3]

-

Central Nervous System (CNS) Activity: Certain furan derivatives have been investigated for their effects on the CNS, including antidepressant and anxiolytic properties.[9]

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the constituent moieties, certain precautions should be taken. Furan itself is a flammable, toxic, and potentially carcinogenic substance.[10][11][12] 4-Methoxybenzylamine is corrosive and can cause severe skin and eye damage.[13]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][14]

-

Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Store in a tightly closed container in a cool, dry place.[10][14]

In case of exposure, seek immediate medical attention.[11] For detailed safety information, it is recommended to consult the Safety Data Sheets (SDS) for furan and 4-methoxybenzylamine.[10][11][12][13]

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for biological activity. While specific studies on this molecule are limited, its furan core makes it an interesting candidate for screening in drug discovery programs targeting a range of diseases. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

-

Der Pharma Chemica. (2014). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Retrieved from [Link]

-

ResearchGate. Reductive amination of furfural and furfurylamine with methoxides and MIL-53-NH2(Al)-derived Ru catalyst. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Electronic supporting information Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type o. Retrieved from [Link]

-

Global Journal of Science Frontier Research. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]

-

PubChem. Furan-2-ylmethyl-(2-methyl-benzyl)-amine. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. Retrieved from [Link]

-

Taylor & Francis eBooks. Reductive Amination of Furfural to Furfurylamine. Retrieved from [Link]

-

Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Retrieved from [Link]

-

ResearchGate. (2009). Medicinal significance of furan derivatives: A Review. Retrieved from [Link]

-

Semantic Scholar. Medicinal significance of furan derivatives : A Review. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

National Institutes of Health. (2023). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. Retrieved from [Link]

- Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

- Google Patents. Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.

Sources

- 1. scbt.com [scbt.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. sandermanpub.net [sandermanpub.net]

- 8. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Furan Derivatives: A Comprehensive Technical Guide to Therapeutic Applications

Dissemination: For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, represents a "privileged structure" in medicinal chemistry.[1] Its unique electronic configuration and ability to act as a bioisostere for other aromatic systems have established it as a cornerstone in the design of novel therapeutic agents.[1] This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of furan derivatives, delving into their synthesis, mechanisms of action, and clinical significance across a spectrum of diseases. We will traverse the landscape of their utility, from established antibacterial agents to promising new frontiers in oncology and neurodegenerative disorders. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering not only a review of the current state of the field but also actionable protocols and mechanistic insights to inspire future innovation.

The Furan Scaffold: A Foundation for Therapeutic Diversity

The versatility of the furan nucleus in drug design stems from its distinct physicochemical properties. The presence of the oxygen heteroatom imparts a dipole moment and the capacity for hydrogen bonding, while the aromatic ring allows for π–π stacking interactions, all of which are crucial for molecular recognition at biological targets.[2] Furthermore, the furan ring can be readily functionalized at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance efficacy and minimize toxicity.[1]

Core Synthetic Methodologies

The construction of the furan ring is a fundamental aspect of harnessing its therapeutic potential. Two classical and enduring methods, the Paal-Knorr synthesis and the Feist-Benary synthesis, remain pivotal in the medicinal chemist's armamentarium.

The Paal-Knorr synthesis is a robust method for preparing substituted furans from 1,4-dicarbonyl compounds via acid-catalyzed cyclization and dehydration.[3]

Materials:

-

Hexane-2,5-dione (10 mmol)

-

p-Toluenesulfonic acid monohydrate (1 mmol)

-

Toluene (50 mL)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask with Dean-Stark apparatus and reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL) in a round-bottom flask, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).[4]

-

Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the desired 2,5-dimethylfuran.[4]

The Feist-Benary synthesis offers an alternative route to substituted furans through the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[5]

Materials:

-

Ethyl acetoacetate (10 mmol)

-

2-Bromoacetophenone (10 mmol)

-

Pyridine (11 mmol)

-

Ethanol (30 mL)

-

Diethyl ether

-

1 M HCl

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask, add pyridine (0.87 g, 11 mmol).[4]

-

Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution at room temperature.[4]

-

Heat the reaction mixture to reflux for 4 hours.[4]

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.

-

Wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.[4]

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-methyl-5-phenylfuran-3-carboxylate.

Antimicrobial Applications: A Legacy of Efficacy

Furan derivatives have a long-standing history in the fight against microbial infections. The nitrofuran class, in particular, has been a mainstay in the treatment of urinary tract infections.[6][7]

Nitrofurantoin: A Case Study in Antibacterial Action

Nitrofurantoin is a prime example of a furan-containing antibiotic.[1] Its efficacy is largely confined to the urinary tract, where it reaches high concentrations.[8]

Mechanism of Action: The antibacterial action of nitrofurantoin is a multi-pronged assault on bacterial cells.[2]

-

Reductive Activation: Inside the bacterial cell, nitrofurantoin is reduced by bacterial flavoproteins to generate highly reactive intermediates.[2]

-

Macromolecular Damage: These reactive species indiscriminately damage bacterial DNA, ribosomal proteins, and other essential macromolecules.[2][9]

-

Inhibition of Essential Processes: This leads to the inhibition of DNA and protein synthesis, as well as cell wall synthesis, ultimately resulting in bacterial cell death.[2]

Caption: Mechanism of action for nitrofurantoin.

Quantitative Antimicrobial Activity of Furan Derivatives

The antimicrobial potency of furan derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC).

| Derivative Class | Specific Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Nitrofuran | Nitrofurantoin | Staphylococcus aureus | 1.5625 | [10] |

| Furanone | F131 | Staphylococcus aureus | 8-16 | [11] |

| Furanone | F131 | Candida albicans | 32-128 | [11] |

| Dibenzofuran | Dibenzofuran bis(bibenzyl) | Candida albicans | 16-512 | [12] |

| Polysubstituted Furan | MPPS | Staphylococcus aureus | 512 | [13] |

| Polysubstituted Furan | MPPS | Bacillus subtilis | 256 | [13] |

Anti-inflammatory Properties: Targeting Key Mediators

Furan-containing compounds have demonstrated significant potential as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1]

Anticancer Applications: A New Frontier

The furan scaffold is increasingly being explored for its anticancer properties, with several derivatives showing potent cytotoxic activity against various cancer cell lines.

Lapatinib: A Dual Tyrosine Kinase Inhibitor

Lapatinib, a furan-containing drug, is a dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) tyrosine kinases.[14][15]

Mechanism of Action: Lapatinib competitively binds to the intracellular ATP-binding site of HER2 and EGFR, inhibiting their autophosphorylation and blocking downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[14][16] This leads to cell cycle arrest and apoptosis in HER2-overexpressing cancer cells.[14]

Caption: Simplified signaling pathway of Lapatinib.

Wortmannin: A PI3K Pathway Inhibitor

Wortmannin, a furanosteroid natural product, is a potent and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks), a family of enzymes central to cell growth, proliferation, and survival.[17][18]

Mechanism of Action: Wortmannin covalently binds to the catalytic subunit of PI3K, blocking its activity and disrupting downstream signaling pathways, including the Akt/mTOR pathway.[17] This inhibition can induce apoptosis and/or cell cycle arrest in cancer cells.[19]

Quantitative Anticancer Activity of Furan Derivatives

The anticancer efficacy of furan derivatives is often expressed as the half-maximal inhibitory concentration (IC50).

| Derivative Class | Cell Line | IC50 (µM) | Reference |

| Thiazole-based furan | AChE (Alzheimer's related) | 21.105 - 86.625 | [20] |

| Thiazole-based furan | BChE (Alzheimer's related) | 6.932 - 34.652 | [20] |

Neuroprotective Potential: A Glimmer of Hope

Emerging research highlights the potential of furan derivatives in the treatment of neurodegenerative diseases like Alzheimer's.[21] Their neuroprotective effects are attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate neurotransmitter systems.[21][22] Some benzofuran derivatives have shown promise as inhibitors of cholinesterase enzymes, key targets in Alzheimer's therapy.[23]

Cardiovascular and Other Applications

The therapeutic reach of furan derivatives extends to cardiovascular diseases and other conditions.

-

Amiodarone: A complex antiarrhythmic drug that blocks potassium, sodium, and calcium channels, and also possesses beta-adrenergic blocking properties.[6][24][25][26][27]

-

Ranitidine: A histamine H2-receptor antagonist that reduces gastric acid secretion, used in the treatment of peptic ulcers and GERD.[28][29][30][31][32]

The Furan Derivative Drug Discovery Workflow

The journey from a furan scaffold to a clinically approved drug is a meticulous process.

Caption: Furan derivative drug discovery workflow.

Conclusion and Future Perspectives

Furan derivatives represent a remarkably versatile and enduring scaffold in medicinal chemistry. Their journey from traditional remedies to rationally designed therapeutics is a testament to their privileged structural attributes. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly unlock new therapeutic avenues. As we confront the challenges of drug resistance and the need for more targeted therapies, the humble furan ring is poised to remain at the forefront of innovation in drug discovery.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.

- A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. Benchchem.

- Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans. Benchchem.

- What is the mechanism of Amiodarone Hydrochloride? Patsnap Synapse. 2024.

- Amiodarone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index. Pediatric Oncall.

- What is the mechanism of Lapatinib Ditosylate Hydrate? Patsnap Synapse. 2024.

- Ranitidine (Anti ulcer) by Gaurav Naik. Slideshare.

- Amiodarone. Wikipedia.

- Amiodarone. ACLS Certification.

- Feist-Benary synthesis of furan. Química Organica.org.

- Nitrofurantoin. Wikipedia.

- Lapatinib (Tykerb): What to Expect, Side Effects, and More. Breast Cancer.org. 2025.

- A Comparative Guide to Furan Synthesis: Benchmarking the Paal-Knorr Synthesis. Benchchem.

- Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC.

- Ranitidine. Wikipedia.

- What is the mechanism of action of Amiodarone (antiarrhythmic medication)? Dr.Oracle. 2025.

- Nitrofurantoin. StatPearls - NCBI Bookshelf.

- Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Pediatric Oncall.

- Lapatinib for Advanced or Metastatic Breast Cancer. PMC.

- Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy.

- Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. PubMed. 2017.

- Furan Derivatives: A Comparative Analysis of Antimicrobial Efficacy. Benchchem.

- Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Karger Publishers. 2024.

- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. Benchchem.

- Ranitidine Patient Tips: 7 things you should know. Drugs.com. 2025.

- The present and future of PI3K inhibitors for cancer therapy. PMC.

- Phosphoinositide 3‐kinase inhibitor (wortmannin) inhibits pancreatic cancer cell motility and migration induced by hyaluronan in vitro and peritoneal metastasis in vivo. PMC.

- Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy. NIH.

- Feist-Bénary Reaction. Alfa Chemistry.

- Feist-Benary synthesis. chemeurope.com.

- Exploring the Neuroprotective Potential of Furan-Containing Amino Acids.

- Wortmannin: Unraveling Cellular Signaling Pathways through PI3K Inhibition. GlpBio. 2024.

- Feist–Benary synthesis. Wikipedia.

- Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease.

- Wortmannin. Wikipedia.

- What is the mechanism of Ranitidine Hydrochloride? Patsnap Synapse. 2024.

- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. 2015.

- Review Article Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease.

- Furan Derivatives: A Comparative Guide to Their Antibacterial Activity. Benchchem.

- Paal-Knorr Synthesis. Alfa Chemistry.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. PubMed. 2024.

- Paal-Knorr Furan Synthesis. Organic Chemistry Portal.

- Wortmannin, a specific inhibitor of phosphatidylinositol-3-kinase, induces accumulation of DNA double-strand breaks. NIH. 2020.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC. 2020.

- Paal–Knorr synthesis. Wikipedia.

- Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. NIH.

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Scilit.

- MIC value against Gram-positive bacteria and fungi. The concentration... ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amiodarone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]

- 15. breastcancer.org [breastcancer.org]

- 16. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Wortmannin - Wikipedia [en.wikipedia.org]

- 19. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, In Silico Absorption, Distribution, Metabolism, and Elimination and Molecular Docking Studies of Thiazole‐Based Furan Derivatives, and Their Biological Evaluation for Alzheimer Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scilit.com [scilit.com]

- 23. ijpsonline.com [ijpsonline.com]

- 24. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]

- 25. Amiodarone - Wikipedia [en.wikipedia.org]

- 26. Amiodarone [aclsonline.us]

- 27. droracle.ai [droracle.ai]

- 28. Ranitidine (Anti ulcer) by Gaurav Naik | PPT [slideshare.net]

- 29. Ranitidine - Wikipedia [en.wikipedia.org]

- 30. Ranitidine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 31. drugs.com [drugs.com]

- 32. What is the mechanism of Ranitidine Hydrochloride? [synapse.patsnap.com]

The Structure-Activity Relationship of N-Benzyl Furan-2-Methanamines: A Technical Guide for Drug Discovery Professionals

Introduction: The Furan Scaffold as a Privileged Motif in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle, is a cornerstone in the design of novel therapeutics.[1][2] Its unique electronic and steric properties often allow it to serve as a bioisosteric replacement for a phenyl ring, a substitution that can lead to improved metabolic stability, enhanced receptor binding affinity, and favorable pharmacokinetic profiles.[2] Furan derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3] Within this broad class of compounds, the N-benzyl furan-2-methanamine scaffold has emerged as a particularly promising framework for the development of targeted therapies. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of this scaffold, with a focus on synthetic strategies, key molecular interactions, and the impact of substituent modifications.

Synthetic Strategies: The Gateway to Chemical Diversity

The synthesis of N-benzyl furan-2-methanamine derivatives is most commonly achieved through reductive amination. This robust and versatile method allows for the facile introduction of a wide array of substituents on both the benzyl and furan moieties, making it an ideal approach for generating diverse chemical libraries for SAR studies.

General Experimental Protocol: Reductive Amination

A typical synthetic workflow for the preparation of N-benzyl furan-2-methanamines is outlined below. This protocol is adaptable and can be modified to accommodate a variety of starting materials and desired final products.

Step 1: Imine Formation. A solution of a substituted furfural (1.0 eq.) and a substituted benzylamine (1.0-1.2 eq.) in an appropriate solvent (e.g., methanol, ethanol, or dichloromethane) is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

Step 2: Reduction. A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred until the imine intermediate is fully reduced.

Step 3: Work-up and Purification. The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzyl furan-2-methanamine.

Diagram of the General Synthetic Workflow:

Caption: General synthetic workflow for N-benzyl furan-2-methanamines.

Structure-Activity Relationship (SAR): Unlocking Potency and Selectivity

The biological activity of N-benzyl furan-2-methanamines is exquisitely sensitive to the nature and position of substituents on both the furan and benzyl rings. A comprehensive understanding of these relationships is critical for the rational design of potent and selective drug candidates.

Case Study: (5-Phenylfuran-2-yl)methanamine Derivatives as SIRT2 Inhibitors

A notable example that illuminates the SAR of this scaffold is the development of (5-phenylfuran-2-yl)methanamine derivatives as inhibitors of Sirtuin 2 (SIRT2), a histone deacetylase implicated in cancer and neurodegenerative diseases.[4] A study systematically explored the impact of various substituents on the inhibitory activity of these compounds against SIRT2.[4]

Key SAR Insights from SIRT2 Inhibitor Studies:

-

The Furan Core: The furan ring is a critical component of the pharmacophore, likely participating in key interactions within the SIRT2 active site. Its replacement with other heterocyles often leads to a significant loss of activity.

-

Substituents on the Phenyl Ring at the 5-position of Furan: The electronic nature of substituents on the phenyl ring attached to the 5-position of the furan has a profound effect on potency. Electron-withdrawing groups, such as halogens, generally enhance inhibitory activity. For instance, a 2,5-dichloro substitution on the phenyl ring resulted in a significant increase in potency.[4]

-

The Amine Linker and Benzyl Moiety: The nature of the group attached to the methanamine nitrogen is crucial for activity. While the parent N-benzyl group shows activity, modifications to this moiety can further optimize potency. For example, replacing the benzyl group with a quinolinylurea moiety led to a potent SIRT2 inhibitor.[4]

Table 1: SAR of (5-Phenylfuran-2-yl)methanamine Derivatives as SIRT2 Inhibitors [4]

| Compound | R (Substitution on Phenyl at Furan C5) | Linker | "Benzyl-like" Moiety | IC₅₀ (µM) for SIRT2 |

| 1 | H | -NH-CH₂- | Phenyl | >100 |

| 2 | 2,5-diCl | -NH-CH₂- | Phenyl | 15.8 |

| 3 | H | -NH-CO-NH- | Quinolin-5-yl | 35% inhibition at 10 µM |

| 4 | 4-COOH | -NH-CO-NH- | Quinolin-5-yl | 63% inhibition at 100 µM |

| 5 | 2,5-diCl | -NH-CO-NH- | Quinolin-5-yl | 2.47 |

Diagram of Key SAR Findings for SIRT2 Inhibition:

Caption: Key SAR takeaways for N-benzyl furan-2-methanamine analogs.

Mechanistic Insights and Future Directions

The diverse biological activities of N-benzyl furan-2-methanamines suggest that this scaffold can interact with a variety of biological targets. For instance, in the case of SIRT2 inhibition, molecular docking studies suggest that these compounds bind within the enzyme's active site, forming key interactions with amino acid residues.[4] The furan oxygen may act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking interactions.

The future of drug discovery with this scaffold lies in the systematic exploration of its chemical space to identify novel compounds with high potency and selectivity for specific targets. This will involve:

-

Expansion of Chemical Diversity: Synthesizing a broader range of analogs with diverse substituents on both the furan and benzyl rings.

-

Target Identification and Validation: Employing chemoproteomics and other advanced techniques to identify the specific cellular targets of active compounds.

-

In-depth Biological Characterization: Conducting comprehensive in vitro and in vivo studies to elucidate the mechanism of action and assess the therapeutic potential of lead compounds.

Diagram of a Putative Mechanism of Action:

Caption: A potential mechanism of action for N-benzyl furan-2-methanamines.

Conclusion

The N-benzyl furan-2-methanamine scaffold represents a versatile and promising platform for the development of novel therapeutics. A thorough understanding of its structure-activity relationship is paramount for the successful design of potent and selective drug candidates. By leveraging robust synthetic strategies and a data-driven approach to molecular design, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (2019). Molecules, 24(15), 2724. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(4). [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Cancers, 14(9), 2196. [Link]

-

Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(7), 1851-1854. [Link]

-

Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease. (2023). Indian Journal of Pharmaceutical Sciences, 85(6), 1539-1550. [Link]

-

Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (2002). Molecules, 7(10), 736-744. [Link]

-

Furan and benzofuran derivatives as privileged scaffolds as anticancer agents: SAR and docking studies (2010 to till date). (2023). Journal of Molecular Structure, 1299, 137098. [Link]

-

Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). (2021). Journal of Molecular Structure, 1225, 129112. [Link]

-

Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2022). RSC Advances, 12(21), 13133-13142. [Link]

Sources

- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

In silico modeling of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine

An In-Depth Technical Guide to the In Silico Modeling of Furan-2-ylmethyl-(4-methoxy-benzyl)-amine

Abstract

This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of this compound, a novel small molecule. As a prototypical study, this document serves as a blueprint for researchers, computational chemists, and drug development professionals embarking on the initial assessment of new chemical entities. We eschew a rigid template, instead focusing on a logical, causality-driven narrative that moves from initial structure optimization to the prediction of biological targets, binding affinity, dynamic stability, and pharmacokinetic profiles. Each protocol is presented as a self-validating system, grounded in established computational methodologies and supported by authoritative references. Our objective is to demonstrate not just the "how," but the critical "why" behind each decision in the computational pipeline, thereby providing a framework for rigorous and insightful early-stage drug discovery.

Introduction: The Rationale for a Computational First Pass

In modern drug discovery, the initial characterization of a novel chemical entity (NCE) is a critical phase fraught with high attrition rates. In silico modeling offers a resource-efficient, rapid, and ethically sound approach to de-risk NCEs before committing to costly and time-consuming wet-lab synthesis and screening. By simulating the behavior of a molecule in a biological environment, we can generate early, actionable hypotheses regarding its potential efficacy, safety, and drug-likeness.

The subject of this guide, this compound, possesses several structural motifs of pharmacochemical interest: a furan ring, a common scaffold in medicinal chemistry; a secondary amine linker, providing flexibility and a key hydrogen bonding site; and a methoxy-benzyl group, which can influence lipophilicity and metabolic stability. The absence of prior extensive research on this specific molecule makes it an ideal candidate to illustrate a foundational in silico workflow from first principles.

This guide will detail the sequential process of:

-

Ligand Preparation and Optimization: Ensuring the molecule's 3D structure is energetically favorable.

-

Target Identification: Predicting potential protein binding partners based on chemical similarity.

-

Molecular Docking: Simulating the interaction between the ligand and its predicted target to assess binding affinity and pose.

-

Molecular Dynamics Simulation: Evaluating the stability of the ligand-protein complex over time.

-

ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule.

Foundational Workflow: A Logic-Driven Approach

The in silico analysis of a novel molecule is not a linear checklist but a logical cascade. Each step builds upon the last, refining our understanding and guiding subsequent decisions. The diagram below outlines the workflow we will follow.

Caption: High-level overview of the sequential in silico modeling workflow.

Ligand Preparation: The Energetic Ground State

Expertise & Causality: Before any interaction can be simulated, the ligand itself must be represented in a physically realistic 3D conformation. A simple 2D drawing or a randomly generated 3D structure is energetically unstable and will produce meaningless results in subsequent docking or dynamics simulations. The goal of this step is to find a low-energy, stable conformer of the molecule. This is achieved through a process called energy minimization, which adjusts bond lengths, angles, and dihedrals to relieve steric strain and find a local or global energy minimum on the potential energy surface.

Protocol 3.1: 3D Conformer Generation and Energy Minimization

-

Input Molecular Structure:

-

Start with a 2D representation of the molecule. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is COc1ccc(CNc2occc2)cc1.

-

Use a molecular editor such as Avogadro or a web-based tool to convert this SMILES string into a 3D structure.

-

-

Force Field Selection:

-

Choose an appropriate force field to calculate the potential energy of the molecule. For organic small molecules, force fields like MMFF94 (Merck Molecular Force Field) or UFF (Universal Force Field) are robust choices. These force fields are parameter sets that define the energy contributions from bond stretching, angle bending, torsions, and non-bonded (van der Waals and electrostatic) interactions.

-

-

Energy Minimization:

-

Perform energy minimization using a steepest descent algorithm followed by a conjugate gradient algorithm. The steepest descent method rapidly removes major steric clashes, while the conjugate gradient method efficiently finds the local energy minimum.

-

Set a convergence criterion (e.g., gradient norm < 0.01 kJ/mol) to ensure the structure is sufficiently optimized.

-

-

Output:

-

Save the final, energy-minimized 3D coordinates in a standard format like .sdf or .mol2. This file will be the input for all subsequent steps.

-

Target Identification: Predicting Biological Partners

Expertise & Causality: A ligand's therapeutic effect is mediated by its binding to a biological macromolecule, typically a protein. Without prior experimental data, we must predict potential targets. The principle of chemical similarity is a cornerstone of this process: molecules with similar structures are likely to bind to similar proteins. Web servers like SwissTargetPrediction leverage vast databases of known ligand-protein interactions to predict targets for a novel molecule based on a combination of 2D and 3D similarity metrics.

Protocol 4.1: Similarity-Based Target Prediction

-

Navigate to SwissTargetPrediction: Access the web server, a widely used and validated tool for this purpose.

-

Input Ligand: Paste the SMILES string (COc1ccc(CNc2occc2)cc1) into the query field.

-

Select Organism: Choose the relevant organism, typically Homo sapiens for drug discovery applications.

-

Execute Prediction: Run the prediction algorithm. The server compares the input molecule to its library of active compounds and generates a ranked list of potential protein targets.

-

Analyze Results: The output will list protein classes and specific proteins with an associated probability score. Focus on the targets with the highest probability. For a molecule with a benzylamine scaffold, it is plausible to see targets like Monoamine Oxidase A/B (MAO-A/B), which are involved in neurotransmitter metabolism. For this guide, we will proceed with Monoamine Oxidase A (MAO-A) as our primary hypothetical target.

Molecular Docking: Simulating the Binding Event

Expertise & Causality: Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction, typically as a binding affinity score. This is a computationally intensive search problem where the ligand's conformational and rotational freedom within the receptor's binding site is explored. A negative binding affinity score indicates a favorable interaction, with more negative values suggesting tighter binding. This step is crucial for generating a plausible 3D model of the ligand-protein complex and for ranking potential drug candidates.

Protocol 5.1: Receptor-Ligand Docking using AutoDock Vina

-

Receptor Preparation:

-

Download the crystal structure of human MAO-A from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2Z5X.

-

Using software like UCSF Chimera or AutoDock Tools, prepare the receptor by:

-

Removing all water molecules and co-crystallized ligands.

-

Adding polar hydrogens, as they are crucial for hydrogen bonding but often not resolved in crystal structures.

-

Assigning partial charges (e.g., Gasteiger charges).

-

-

Save the prepared receptor in the .pdbqt format required by AutoDock Vina.

-

-

Ligand Preparation:

-

Convert the energy-minimized ligand file (from Protocol 3.1) into the .pdbqt format, defining its rotatable bonds.

-

-

Defining the Binding Site (Grid Box):

-

Identify the active site of MAO-A. This can be inferred from the location of the co-crystallized ligand in the original PDB file or from literature.

-

Define a 3D grid box that encompasses this entire active site. The docking search will be confined to this space. This step is critical; a poorly placed or sized box will fail to find the correct binding pose.

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina command-line interface, providing the prepared ligand, receptor, and grid box configuration as inputs.

-

vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

-

The config.txt file specifies the coordinates and dimensions of the grid box.

-

-

Analysis of Results:

-

Vina will output several binding poses, ranked by their affinity scores (in kcal/mol).

-

Visualize the top-ranked pose in a molecular viewer. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the active site residues.

-

Introduction: The Rise of a Bio-Based Scaffold in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Characteristics of Substituted Furfurylamines

Derived from furfural, a key platform chemical readily obtained from lignocellulosic biomass, furfurylamine and its substituted analogues represent a class of compounds at the intersection of sustainable chemistry and high-value applications.[1][2][3] The core structure, consisting of a furan ring linked to an aminomethyl group, provides a unique scaffold that is both aromatic and possesses a basic nitrogen center.[4] This combination of features makes substituted furfurylamines critical intermediates and active molecules in pharmaceuticals, agrochemicals, and material science.[5][6][7] Their applications range from being building blocks for diuretics and antihistamines to components in the synthesis of advanced polymers and corrosion inhibitors.[8][9][10]

For researchers and drug development professionals, a deep understanding of the physicochemical characteristics of this molecular class is not merely academic; it is fundamental to predicting molecular behavior, designing synthetic routes, and optimizing for biological efficacy and safety. This guide provides a comprehensive exploration of these core properties, detailing the causality behind experimental choices and presenting validated protocols for their determination.

Synthesis and Structural Elucidation

The foundation of any physicochemical analysis is the synthesis of a pure, well-characterized compound. The predominant route to substituted furfurylamines is the reductive amination of a corresponding furfural derivative.[1][7]

Core Synthetic Strategy: Reductive Amination

This cornerstone reaction involves two key steps: the formation of an imine intermediate via condensation of the furfural's aldehyde group with a primary or secondary amine, followed by the reduction of the imine to the target amine.[7] While various methods exist, including chemical and biocatalytic approaches, heterogeneous catalysis with transition metals is a robust and widely used strategy.[1][11]

Caption: General Synthesis of Substituted Furfurylamines.

Experimental Protocol 1: General Synthesis of N-Benzylfurfurylamine

This protocol describes a typical reductive amination using sodium borohydride, a common and accessible reducing agent.

-

Imine Formation: In a round-bottom flask, dissolve furfural (1.0 eq) in methanol. Add benzylamine (1.05 eq) dropwise while stirring at room temperature. Monitor the reaction by TLC until the starting furfural is consumed (typically 1-2 hours).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Workup: After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours. Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure N-benzylfurfurylamine.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural "fingerprint".[12][13]

Caption: Workflow for Spectroscopic Characterization.

-